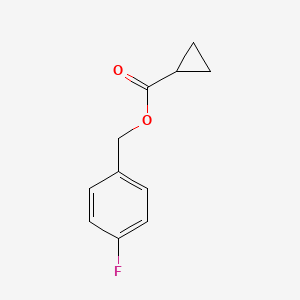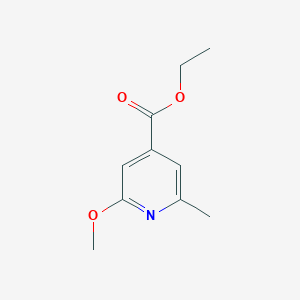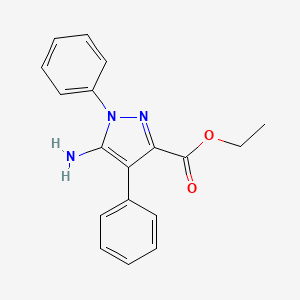
2,2-Bis(trifluoromethyl)-3-(trifluorovinyl)trifluorooxetane
Overview
Description
2,2-Bis(trifluoromethyl)-3-(trifluorovinyl)trifluorooxetane is a useful research compound. Its molecular formula is C7F12O and its molecular weight is 328.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Polymer Science
Research in polymer science highlights the use of trifluorovinyl-containing compounds in the synthesis of novel fluoropolymers and copolymers. For instance, the copolymerization of tetrafluoroethylene with 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole showcases the production of materials with significant thermal stability and specific physical properties (Michel et al., 2003). Similarly, the development of siloxane-containing perfluorocyclobutane aromatic polyethers introduces a new class of fluorosiloxane polymers with desirable linear structures and end groups for varied applications (Smith & Babb, 1996).
Material Chemistry and Properties
The synthesis of partially fluorinated amorphous ring-containing polymers, like poly[bis(2,2-difluorovinyl)formal], demonstrates the capability to produce materials with high thermal stability, low dielectric constant, and excellent optical clarity (Yang et al., 2004). These materials find relevance in electronics and optics due to their unique combination of properties.
Synthesis Methodologies
In the realm of synthetic chemistry, compounds like bis(2-methoxyethyl)aminosulfur trifluoride have shown effectiveness in transforming alcohols, aldehydes, ketones, and carboxylic acids to their fluorinated derivatives. This offers a broader spectrum and thermally stable alternative to traditional deoxofluorination reagents, expanding the toolkit for synthesizing fluorinated compounds in research and industrial applications (Lal et al., 1999).
Future Directions
Properties
IUPAC Name |
2,2,3-trifluoro-3-(1,2,2-trifluoroethenyl)-4,4-bis(trifluoromethyl)oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F12O/c8-1(2(9)10)3(11)4(5(12,13)14,6(15,16)17)20-7(3,18)19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRFEAFEAWXBPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C1(C(OC1(F)F)(C(F)(F)F)C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663085 | |
| Record name | 2,2,3-Trifluoro-3-(trifluoroethenyl)-4,4-bis(trifluoromethyl)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400629-07-4 | |
| Record name | 2,2,3-Trifluoro-3-(1,2,2-trifluoroethenyl)-4,4-bis(trifluoromethyl)oxetane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400629-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3-Trifluoro-3-(trifluoroethenyl)-4,4-bis(trifluoromethyl)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


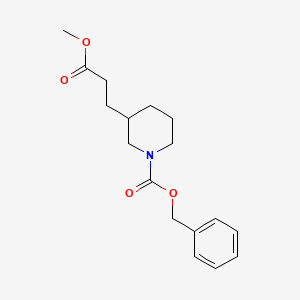


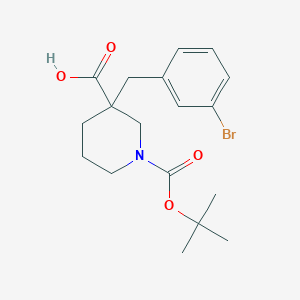
![Ethyl benzo[d]thiazole-7-carboxylate](/img/structure/B1500266.png)




